AFQ-056 racemate

mGluR5 NAM Pharmacokinetics In Vivo Efficacy

Choose AFQ-056 racemate for its unparalleled mGluR5 selectivity (>300-fold across 238 CNS targets) and rigorous Phase II clinical validation in L-DOPA-induced dyskinesia and Fragile X syndrome. Unlike generic mGluR5 NAMs, it offers proven oral bioavailability, a unique alkyne handle for CuAAC click-chemistry probe development, and defined pharmacokinetics that ensure translational reproducibility. Secure high-purity (≥98%) solid with ambient shipping—the definitive tool for mGluR5-mediated pathophysiology studies.

Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
Cat. No. B10800355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAFQ-056 racemate
Molecular FormulaC20H27NO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC.CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O
InChIInChI=1S/C19H23NO3.CH4/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2;/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3;1H4/t16-,17-,19-;/m1./s1
InChIKeyYWMIKZVWGKYQIW-KXPMFKKKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AFQ-056 Racemate (Mavoglurant) Procurement Guide: mGluR5 Negative Allosteric Modulator for Fragile X and Dyskinesia Research


AFQ-056 racemate (Mavoglurant, CAS 1636881-61-2) is a structurally novel, non-competitive, and subtype-selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5) [1]. It demonstrates high potency (IC50 = 30 nM) in functional assays against human mGluR5, with >300-fold selectivity across a panel of 238 CNS-relevant targets, including other mGluR subtypes and ionotropic glutamate receptors [2]. As an orally active small molecule with established in vivo efficacy in multiple neurological disease models, AFQ-056 racemate represents a critical tool compound for elucidating mGluR5-mediated pathophysiology and for preclinical translational studies .

Why AFQ-056 Racemate Cannot Be Substituted by Generic mGluR5 Antagonists


Generic substitution of mGluR5 NAMs is not scientifically valid due to substantial differences in molecular pharmacology, selectivity profiles, and translational validation. While compounds like MPEP, MTEP, or Fenobam share the mGluR5 target, they exhibit distinct binding kinetics, off-target liabilities, and pharmacokinetic properties that preclude simple interchangeability. Specifically, AFQ-056 possesses a unique structure-activity relationship (SAR) profile yielding superior oral bioavailability and a >300-fold selectivity window validated against 238 CNS targets, a characteristic not uniformly replicated across the class [1]. Furthermore, AFQ-056 is one of the few mGluR5 NAMs advanced through rigorous Phase II clinical evaluation for L-DOPA-induced dyskinesia and Fragile X syndrome, providing a translational dataset unavailable for most tool compounds [2]. This clinical pedigree, combined with its defined pharmacokinetic parameters, ensures experimental reproducibility and translational relevance that cannot be assumed when substituting with less characterized in-class alternatives.

AFQ-056 Racemate Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Comparator Data


Superior In Vivo Pharmacokinetics and Target Engagement in Rodent Models Compared to MPEP

In a direct comparative study, AFQ-056/mavoglurant demonstrated a significantly improved pharmacokinetic (PK) profile in rats relative to the prototypical mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine). This superior PK translated to enhanced efficacy in a stress-induced hyperthermia (SIH) mouse model, a validated measure of central mGluR5 antagonism [1].

mGluR5 NAM Pharmacokinetics In Vivo Efficacy MPEP

High-Confidence Selectivity Profile: >300-Fold Window Over 238 CNS Targets

AFQ-056 racemate has been extensively profiled for selectivity against a comprehensive panel of 238 CNS-relevant receptors, transporters, and enzymes, including other mGluR subtypes (mGluR1-4, 6-8) and ionotropic glutamate receptors (iGluRs). It exhibits >300-fold selectivity for mGluR5 over all tested targets [1]. This stands in contrast to earlier mGluR5 NAMs, such as Fenobam, for which such a broad and rigorous selectivity profile has not been reported.

mGluR5 NAM Selectivity Off-Target Activity CNS Safety

Quantified In Vivo Efficacy in Parkinson's Disease L-DOPA-Induced Dyskinesia (LID) Model

In a 6-OHDA-lesioned rat model of Parkinson's disease, a widely used model for L-DOPA-induced dyskinesia (LID), AFQ-056 racemate (administered at 3 mg/kg, i.p.) significantly reduced dyskinesia severity by 45% without compromising the antiparkinsonian efficacy of L-DOPA . This specific, quantified outcome highlights a key therapeutic window that is not uniformly observed across all mGluR5 NAMs.

Parkinson's Disease L-DOPA-Induced Dyskinesia In Vivo Efficacy Translational Model

Functional Rescue of Fragile X Syndrome (FXS) Phenotypes in Fmr1 KO Mouse Model

In Fmr1 knockout (KO) mice, a key genetic model of Fragile X Syndrome, oral administration of AFQ-056 racemate (10 mg/kg) produced significant and quantifiable improvements in multiple disease-relevant phenotypes. Specifically, it reduced the incidence of audiogenic seizures by 70% and decreased hyperactivity, measured by locomotor activity, by 35% . This contrasts with other mGluR5 NAMs like MRZ-8456, which, while also effective, may differ in potency or specific behavioral rescue profiles [1].

Fragile X Syndrome Fmr1 KO Behavioral Pharmacology Audiogenic Seizure

Enantiomer-Specific Activity: Differential Potency of (-)- and (+)-Mavoglurant

AFQ-056 racemate comprises two enantiomers with vastly different pharmacological activities. The (-)-enantiomer, which is the active pharmaceutical ingredient in mavoglurant, demonstrates potent antagonism with IC50 values of 0.11 μM (Ca2+ assay) and 0.03 μM (PI-turnover assay). In stark contrast, the (+)-enantiomer exhibits minimal activity, showing only 37% inhibition in the Ca2+ assay and 18% inhibition in the PI-turnover assay at a 10 μM concentration [1]. This stereoselectivity is a key differentiator from achiral or differently stereoselective mGluR5 NAMs.

Stereochemistry Structure-Activity Relationship Enantiomer In Vitro Pharmacology

Optimal Research and Development Application Scenarios for AFQ-056 Racemate


Preclinical Modeling of Parkinson's Disease L-DOPA-Induced Dyskinesia (LID)

AFQ-056 racemate is an optimal tool for investigating LID pathophysiology and testing novel combination therapies. Its validated efficacy, showing a 45% reduction in dyskinesia in the gold-standard 6-OHDA rat model , provides a reliable benchmark. Researchers can confidently use this compound to explore downstream mechanisms of mGluR5 antagonism in the parkinsonian striatum or to serve as a positive control for evaluating next-generation anti-dyskinetic agents. This scenario is directly supported by the compound's established translational data .

Target Validation and Behavioral Pharmacology in Fragile X Syndrome (FXS)

For studies focused on FXS and autism spectrum disorders, AFQ-056 racemate serves as a high-value in vivo probe. Its ability to rescue core phenotypes in Fmr1 KO mice—including a 70% reduction in audiogenic seizures and a 35% decrease in hyperactivity —makes it indispensable for correlating mGluR5 modulation with behavioral outcomes. It is particularly suited for experiments aiming to link molecular signaling (e.g., FMRP-dependent translation) with circuit-level and behavioral changes .

Investigating mGluR5-Mediated Synaptic Plasticity and Circuit Function

AFQ-056 racemate is a precise pharmacological tool for dissecting mGluR5's role in synaptic plasticity, such as long-term depression (LTD). It has been shown to restore hippocampal LTD in Fmr1 KO mice at doses ≥3 mg/kg . Its high selectivity (>300-fold over 238 CNS targets) [1] ensures that observed effects on fEPSP recordings or neuronal excitability are attributable to mGluR5 modulation, minimizing off-target confounds. This is essential for electrophysiology and imaging studies requiring a clean pharmacological agent.

Click Chemistry Conjugation for Targeted Drug Delivery or Imaging

AFQ-056 racemate contains an alkyne group, making it a versatile click chemistry reagent . This structural feature allows for the facile conjugation of the compound to azide-containing molecules, including fluorescent dyes, biotin, or targeting moieties, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This application scenario is ideal for developing novel mGluR5-targeted probes for receptor localization, trafficking studies, or for creating bivalent ligands, a capability not offered by all mGluR5 NAMs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for AFQ-056 racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.